molecular formula C15H21BFNO3 B572107 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1351502-31-2

3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Katalognummer: B572107
CAS-Nummer: 1351502-31-2
Molekulargewicht: 293.145
InChI-Schlüssel: TVDRDQQOJQYLNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing aromatic compound featuring a fluorinated benzamide core and a tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety. The fluorine substituent at the meta-position of the benzamide ring and the dimethylamino group on the amide nitrogen contribute to its electronic and steric properties. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Eigenschaften

IUPAC Name

3-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(9-12(11)17)13(19)18(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDRDQQOJQYLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742609
Record name 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351502-31-2
Record name 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351502-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Catalytic System and Reaction Conditions

The reaction employs bis(pinacolato)diboron (B₂Pin₂) as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base such as potassium acetate (KOAc) in a solvent like 1,4-dioxane. A representative procedure involves heating the mixture at 95°C under inert conditions for 12–16 hours. For example, a similar substrate achieved a 79% yield using Pd(dppf)Cl₂ and KOAc in dioxane.

Key Parameters

  • Catalyst Loading : 1–5 mol% palladium.

  • Solvent : Polar aprotic solvents (dioxane, DMF).

  • Temperature : 80–100°C.

Substrate Compatibility

The fluorine substituent at the 3-position necessitates careful optimization due to its electron-withdrawing effects, which can slow transmetallation. However, the dimethylamide group at the 1-position is generally tolerant of Miyaura conditions, as evidenced by analogous benzamide borylations.

Iridium-Catalyzed C–H Borylation

Direct C–H borylation offers an alternative to Miyaura borylation, bypassing the need for pre-halogenated substrates. This method is advantageous for substrates where halogenation is challenging.

Catalytic Protocol

A reported iridium-based system uses [Ir(OMe)(cod)]₂ with a silicon-sulfur (Si,S) ligand in 2-methyltetrahydrofuran (2-Me-THF). For instance, methyl 2-fluorobenzoate underwent borylation with B₂Pin₂ at 80°C for 16 hours, achieving a 92% yield. Adapting this to the target compound would require a 3-fluoro-N,N-dimethylbenzamide precursor.

Advantages

  • No halogenation step needed.

  • Functional group tolerance for amides and fluorinated aromatics.

Limitations

  • Sensitivity to steric hindrance near the borylation site.

  • Higher catalyst costs compared to palladium.

Nickel-Catalyzed Borylation

Nickel catalysts provide a cost-effective alternative for boron installation. A protocol using dichlorobis(trimethylphosphine)nickel and cesium fluoride in 1,4-dioxane achieved 75% yield for a related benzamide derivative.

Reaction Conditions

  • Catalyst : NiCl₂(PMe₃)₂.

  • Additives : Trimethyl(2,2,2-trifluoroethoxy)silane.

  • Temperature : 100°C for 12 hours.

Amidation Strategies

The dimethylamide group is introduced either before or after borylation, depending on substrate stability.

Post-Borylation Amidation

A carboxylic acid intermediate, 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is coupled with dimethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. This method yielded 45% of the target amide after purification.

Pre-Borylation Amidation

Alternatively, the amide group is installed prior to borylation. For example, methyl 3-fluoro-4-bromobenzoate is treated with dimethylamine in THF, followed by Miyaura borylation. This route avoids exposing the amide to harsh borylation conditions.

Comparative Analysis of Methods

Method Catalyst Yield Conditions Advantages
Miyaura BorylationPd(dppf)Cl₂79%95°C, 16 h, dioxaneHigh yield, scalable
Ir-Catalyzed Borylation[Ir(OMe)(cod)]₂92%80°C, 16 h, 2-Me-THFNo halogenation step, functional tolerance
Nickel-CatalyzedNiCl₂(PMe₃)₂75%100°C, 12 h, dioxaneCost-effective
Post-Borylation AmidationEDCI/HOBt45%RT, 3 h, DCMMild conditions

Challenges and Optimization

Steric and Electronic Effects

The fluorine and dimethylamide groups influence reactivity. Fluorine’s electron-withdrawing nature slows transmetallation in Miyaura borylation, necessitating higher temperatures or longer reaction times. Steric hindrance from the tetramethyl dioxaborolane group complicates purification, often requiring silica gel chromatography with ethyl acetate/hexane gradients.

Catalyst Selection

Palladium remains the most reliable for Miyaura borylation, but iridium excels for direct C–H activation. Nickel catalysts, while economical, are less studied for fluorinated substrates.

Wirkmechanismus

The mechanism of action of 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura coupling involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Boronic Ester-Containing Benzamide Derivatives

Compound Name Substituent Position (Fluorine) N-Substituent Boronic Ester Position Molecular Weight (g/mol) Purity Key Applications/Notes
3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Target) 3 N,N-dimethyl 4 ~341.18* 95–98% Suzuki coupling intermediates
3-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (PN-3319) 3 N-methyl 4 327.17 98% Catalytic cross-coupling
N,N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 400727-57-3) None N,N-dimethyl 4 307.20 >95% Prototype for boron-mediated synthesis
2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (PN-2862) 2 N-methyl 5 327.17 98% Positional isomer studies
N-(3-Chloropropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide None 3-chloropropyl 4 327.79 95% Functionalized linker in polymers

*Calculated based on formula C₁₉H₂₁BFNO₃.

Key Insights:

N,N-Dimethyl substitution reduces steric hindrance compared to bulkier groups (e.g., 3-chloropropyl in ), improving solubility in polar aprotic solvents .

Boronic Ester Reactivity :

  • All listed compounds participate in cross-coupling reactions, but the target’s fluorine substituent may increase oxidative stability of the boronic ester under basic conditions .

Synthetic Utility :

  • The target and PN-3319 are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and fluorinated bioactive molecules .
  • Positional isomers (e.g., PN-2862) demonstrate the impact of fluorine placement on regioselectivity in coupling reactions .

Physicochemical and Stability Considerations

  • Storage: Boronic esters are typically stored at +4°C to prevent hydrolysis, as noted for analogs in .
  • Purity : Commercial availability of analogs (e.g., 95–98% purity) suggests the target compound meets similar standards for research use .
  • Hardness/Softness : The fluorine atom increases absolute hardness (η), rendering the compound less nucleophilic but more resistant to electrophilic attack .

Biologische Aktivität

3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 1351502-31-2) is a novel compound with potential biological applications. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on various biological targets, including kinase inhibition and cytotoxicity.

  • Molecular Formula : C15H21BFNO3
  • Molecular Weight : 293.14 g/mol
  • Purity : Minimum 95% .

Kinase Inhibition

Recent studies have highlighted the inhibitory potential of 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide against several kinases, particularly GSK-3β.

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)
3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideGSK-3β8
Reference CompoundGSK-3β10

The compound demonstrated a competitive inhibition profile with an IC50 value of 8 nM against GSK-3β, indicating high potency . Additionally, it exhibited selectivity for other kinases such as IKK-β and ROCK-1, suggesting a broader therapeutic potential.

Cytotoxicity Studies

Cytotoxic effects were assessed in various cell lines including HT-22 (mouse hippocampal cells) and BV-2 (mouse microglial cells). The compound was tested across multiple concentrations (0.1 to 100 µM).

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideHT-221095
3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideBV-21090

At concentrations up to 10 µM, the compound did not significantly decrease cell viability in either cell line, indicating a favorable safety profile .

Anti-inflammatory Activity

The compound was also evaluated for its anti-inflammatory properties in BV-2 microglial cells. Notably, it reduced the levels of nitric oxide (NO) and interleukin-6 (IL-6), key mediators in inflammatory responses.

Table 3: Anti-inflammatory Activity

CompoundCytokine Level Reduction (%)
3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideNO: 50%, IL-6: 40%

These findings suggest that the compound may have therapeutic potential in conditions characterized by inflammation .

Case Studies

In a recent study investigating compounds with similar structures for neuroprotective effects, researchers found that modifications to the benzamide scaffold significantly influenced biological activity. The introduction of fluorine and dioxaborolane groups enhanced potency against GSK-3β while maintaining low cytotoxicity .

Q & A

Q. What are the optimized synthetic routes for preparing 3-fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a boronic ester precursor with a fluorinated benzamide derivative. Key steps include:
  • Borylation : Introducing the tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., 4-bromo-3-fluoro-N,N-dimethylbenzamide) using bis(pinacolato)diboron .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF or THF) and Pd catalysts like Pd(dppf)Cl₂ enhance reaction efficiency. Reaction temperatures between 80–100°C are optimal for avoiding side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product. Yields range from 60–85%, depending on catalyst loading and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies fluorine coupling patterns (e.g., splitting of aromatic protons due to meta-fluoro substitution) and N,N-dimethyl group signals (singlet at ~3.0 ppm) .
  • ¹¹B NMR : Confirms the presence of the boronic ester (peak ~30 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ = 308.18) and isotopic patterns for boron .
  • IR Spectroscopy : Detects carbonyl (C=O stretch ~1650 cm⁻¹) and B-O bonds (1350–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the tetramethyl-1,3,2-dioxaborolane group influence Suzuki-Miyaura cross-coupling reactivity compared to other boronic esters?

  • Methodological Answer : The tetramethyl-1,3,2-dioxaborolane group enhances stability against protodeboronation and moisture, making it preferable for air-sensitive reactions. Key considerations:
  • Steric Effects : The methyl groups increase steric hindrance, slowing coupling rates but improving selectivity for less-reactive aryl halides .
  • Base Compatibility : Use mild bases (e.g., K₂CO₃) to avoid decomposition. Strong bases (e.g., NaOH) may hydrolyze the ester .
  • Comparative Data : Coupling yields with this boronic ester are ~10–15% higher than phenylboronic acid in reactions with electron-deficient aryl bromides .

Q. What computational modeling approaches predict the compound’s electronic properties and interactions in biological systems?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry to assess frontier orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic reactivity. The fluorine atom lowers the HOMO energy, reducing oxidation potential .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the benzamide moiety’s hydrogen-bonding capacity and the boronic ester’s potential covalent interactions .
  • MD Simulations : Evaluate stability in aqueous environments; the tetramethyl group enhances hydrophobicity, affecting membrane permeability .

Q. How does fluorination at the 3-position impact the compound’s electronic properties and potential bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine increases the compound’s electrophilicity, enhancing interactions with electron-rich biological targets (e.g., ATP-binding pockets) .
  • Metabolic Stability : The C-F bond resists oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs .
  • Bioactivity Data : Fluorinated benzamides show antiparasitic activity (e.g., acoziborole analogs inhibit trypanosomal enzymes via boron-mediated coordination) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for similar boronic ester-containing benzamides?

  • Methodological Answer :
  • Variable Screening : Systematically test catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂), solvents, and temperatures to identify optimal conditions .
  • Side Reaction Monitoring : Use LC-MS to detect protodeboronation byproducts or dimerization. Adjust stoichiometry (e.g., reduce excess boronic ester) to minimize waste .
  • Reproducibility Protocols : Standardize inert atmosphere conditions (N₂/Ar) and moisture-free reagents to align with high-yield literature procedures .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterCondition RangeImpact on YieldReference
Catalyst (Pd(dppf)Cl₂)2–5 mol%+15% yield
Reaction Temperature80–100°COptimal
SolventDMF > THF+10% yield
Boron Reagent Equiv.1.2–1.5Minimizes waste

Q. Table 2. Spectroscopic Signatures

TechniqueKey PeaksFunctional GroupReference
¹H NMR (CDCl₃)3.0 ppm (s, 6H)N,N-dimethyl
¹¹B NMR30 ppm (s)Boronic ester
IR1650 cm⁻¹ (C=O)Benzamide carbonyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.